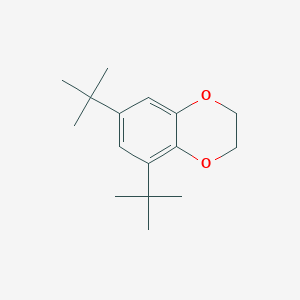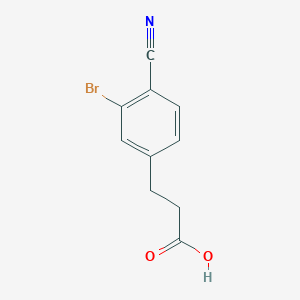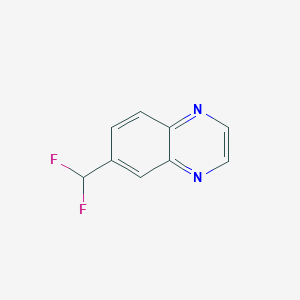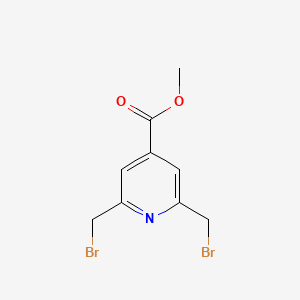
Methyl 2,6-bis(bromomethyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-bis(bromomethyl)isonicotinate is a chemical compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol It is a derivative of isonicotinic acid, featuring two bromomethyl groups attached to the 2 and 6 positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2,6-bis(bromomethyl)isonicotinate can be synthesized through a multi-step process. One common method involves the bromination of methyl isonicotinate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive intermediates .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,6-bis(bromomethyl)isonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary or secondary amines, thiols, and alkoxides.
Major Products:
Nucleophilic Substitution: Products include various substituted isonicotinates depending on the nucleophile used.
Reduction: The major product is methyl 2,6-bis(hydroxymethyl)isonicotinate.
Aplicaciones Científicas De Investigación
Methyl 2,6-bis(bromomethyl)isonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for designing molecules with biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2,6-bis(bromomethyl)isonicotinate is primarily related to its reactivity as a bromomethylating agent. The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by introducing new functional groups. This reactivity is exploited in various synthetic applications to create derivatives with desired properties .
Comparación Con Compuestos Similares
Methyl 2,6-bis(chloromethyl)isonicotinate: Similar in structure but with chlorine atoms instead of bromine.
Methyl isonicotinate: Lacks the bromomethyl groups and is used in different contexts, such as a precursor in organic synthesis.
Uniqueness: Methyl 2,6-bis(bromomethyl)isonicotinate is unique due to the presence of two bromomethyl groups, which confer specific reactivity patterns.
Propiedades
Fórmula molecular |
C9H9Br2NO2 |
|---|---|
Peso molecular |
322.98 g/mol |
Nombre IUPAC |
methyl 2,6-bis(bromomethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9Br2NO2/c1-14-9(13)6-2-7(4-10)12-8(3-6)5-11/h2-3H,4-5H2,1H3 |
Clave InChI |
WRCNHVLCKGQMSI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)

![Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
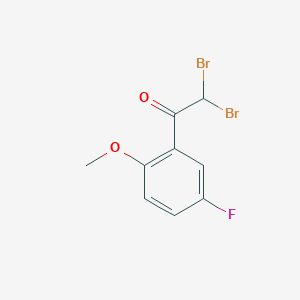
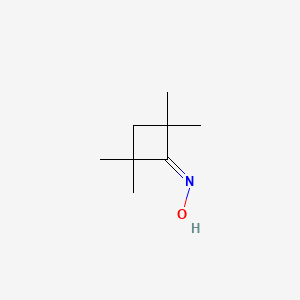


![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)


